

Application Notes and Protocols: Tiglic Acid in Perfume Formulation Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Tiglic acid
Cat. No.:	B131503

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **tiglic acid** in perfume formulations, including its odor profile, quantitative data, and detailed experimental protocols for its evaluation.

Introduction

Tiglic acid, a monocarboxylic unsaturated organic acid, is a valuable ingredient in the flavor and fragrance industry.^{[1][2]} It is known for its characteristic warm, spicy, and subtly animalic leather-like aroma.^[3] While it occurs naturally in sources like croton oil and Roman chamomile, the material used in modern perfumery is primarily synthetic, ensuring high purity and stability.^[3] **Tiglic acid** serves as a key component in creating leather, suede, tobacco, amber, and woody fragrance accords, providing depth and a natural-feeling warmth.^[3] It is particularly effective as a base note due to its low volatility, anchoring the fragrance for an extended period.^[3]

Data Presentation

Table 1: Physicochemical and Olfactory Properties of Tiglic Acid

Property	Value	Source
Chemical Name	(E)-2-Methyl-2-butenoic acid	[4]
CAS Number	80-59-1	[2]
Molecular Formula	C5H8O2	[5]
Molecular Weight	100.12 g/mol	[5]
Appearance	White crystalline flakes	[3]
Odor Profile	Warm, spicy, leathery, with a subtle animalic nuance.[3] Pungent, acidic, with a brown, ripe, and fruity nuance.[4]	[3][4]
Odor Type	Spicy	[4]
Substantivity on blotter	> 8 hours	[3]
Typical Usage Level	Traces to 2% in concentrate (up to 5% possible)	[3]
Solubility	Soluble in alcohol and ether; slightly soluble in water.	[5]

Table 2: Odor Profile of Selected Tiglic Acid Esters

Ester Name	Odor Profile	Application Notes	Source
Ethyl Tiglate	Sweet, fruity, green, with anise and licorice nuances.	Used in berry, pineapple, and other tropical fruit flavors. Also provides warm, nutty, and earthy notes.	[6]
Citronellyl Tiglate	Very natural, leafy-rosy, geranium, with balsamic fruity undertones.	Used in cosmetic rose fragrances, lavender bouquets, and oriental bases. Stable in various cosmetic bases.	[7]
Tiglyl Tiglate	Light green-fruity with apple-pear and fresh-cut-grass nuances.	Used in top notes to modulate citrus, berry, and tropical accords.	[8]
Methyl Tiglate	Not specified in detail, but used in fragrance formulations.	Recommended usage level up to 0.6% in fragrance concentrate.	[9]

Note: Specific odor threshold data for **tiglic acid** and its esters are not readily available in the public domain and typically require experimental determination.

Experimental Protocols

Protocol 1: Preparation of a Leather Fragrance Accord with Tiglic Acid

This protocol outlines the preparation of a simplified leather fragrance accord to evaluate the contribution of **tiglic acid**.

Materials:

- **Tiglic acid** crystals

- Perfumer's alcohol (denatured ethanol)
- Birch tar (rectified)
- Isobutyl quinoline
- Castoreum tincture (synthetic)
- Labdanum absolute
- Vanillin
- Glass beakers, pipettes, and a precision digital scale
- Amber glass storage bottles

Procedure:

- Prepare a 10% solution of **tiglic acid**: Dissolve 1g of **tiglic acid** crystals in 9g of perfumer's alcohol. Gentle warming may be required to fully dissolve the crystals.[3]
- Prepare dilutions of other potent materials: Prepare 10% dilutions of birch tar and isobutyl quinoline in perfumer's alcohol.
- Blending the Accord: On the precision scale, weigh the following components into a clean glass beaker in the order listed:
 - Labdanum absolute: 3.0g
 - Vanillin: 0.5g
 - Castoreum tincture (synthetic): 0.2g
 - Birch tar (10% solution): 0.3g
 - Isobutyl quinoline (10% solution): 1.0g
 - **Tiglic acid** (10% solution): 2.0g

- Perfumer's alcohol: 3.0g
- Maturation: Stir the blend gently until homogenous. Transfer the accord to a labeled amber glass bottle and allow it to mature for at least 48 hours before evaluation.

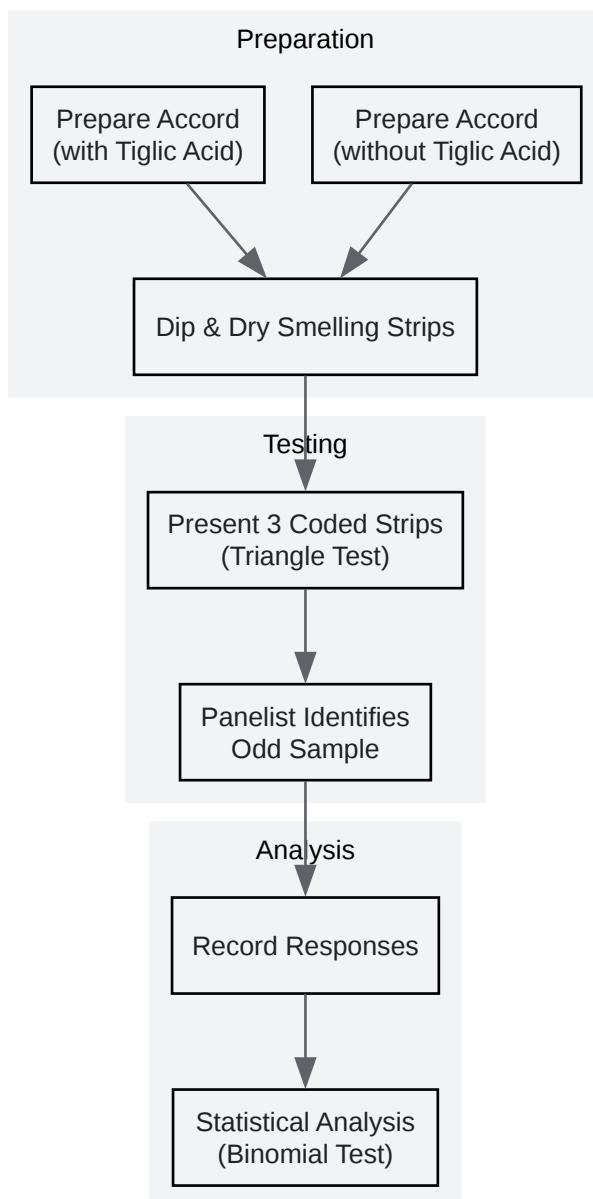
Logical Relationship for Leather Accord Formulation

Caption: Formulation of a simplified leather accord.

Protocol 2: Sensory Evaluation of a Fragrance Accord Containing Tiglic Acid

This protocol describes a triangle test to determine if the addition of **tiglic acid** produces a perceivable difference in a fragrance accord.

Materials:


- Two versions of a fragrance accord: one with **tiglic acid** (Test) and one without (Control).
- Perfumer's smelling strips.
- A well-ventilated, odor-neutral sensory evaluation booth.[\[10\]](#)
- Panel of at least 15 trained sensory panelists.
- Randomly coded sample vials.

Procedure:

- Sample Preparation: Dip smelling strips into the "Test" and "Control" accords. Allow the alcohol to evaporate for 30 seconds before presenting to the panelists.
- Triangle Test Setup: For each panelist, present three coded smelling strips: two from one sample and one from the other. The order of presentation should be randomized for each panelist.
- Panelist Instructions: Instruct each panelist to smell the three strips from left to right and identify the sample that is different from the other two.

- Data Collection: Record the responses of each panelist.
- Analysis: Analyze the data using a binomial test to determine if the number of correct identifications is statistically significant.

Experimental Workflow for Sensory Evaluation

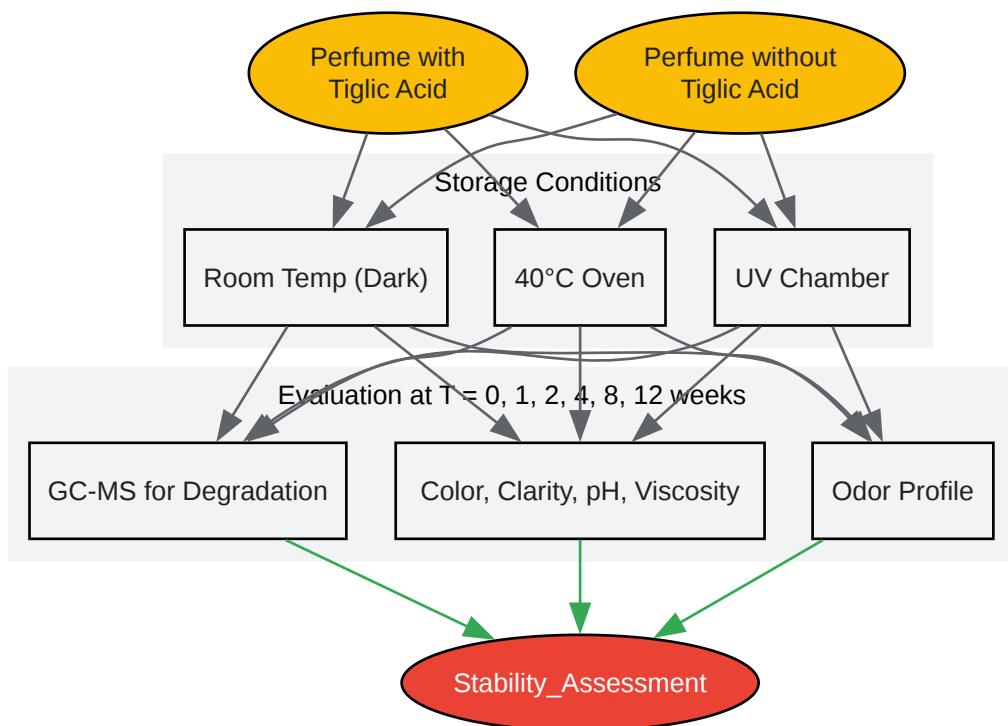
[Click to download full resolution via product page](#)

Caption: Workflow for the sensory evaluation of a fragrance accord.

Protocol 3: Stability Testing of a Perfume Formulation Containing Tiglic Acid

This protocol outlines an accelerated stability test to evaluate the impact of **tiglic acid** on the physical and chemical stability of a perfume.

Materials:


- Perfume formulation containing **tiglic acid**.
- Control perfume formulation without **tiglic acid**.
- Clear and amber glass vials with airtight caps.
- Temperature-controlled ovens (e.g., at 40°C and 50°C).
- UV light exposure chamber.
- pH meter, viscometer.
- GC-MS for chemical analysis.

Procedure:

- Sample Preparation: Fill the clear and amber glass vials with the test and control perfume formulations.
- Storage Conditions:
 - Place a set of samples in a temperature-controlled oven at 40°C.
 - Place another set under UV light at room temperature.
 - Keep a control set at room temperature in the dark.
- Evaluation Intervals: Evaluate the samples at specified time points (e.g., 1, 2, 4, 8, and 12 weeks).

- Physical Evaluation: At each interval, visually inspect the samples for changes in color, clarity, and phase separation. Measure the pH and viscosity.
- Olfactory Evaluation: A trained perfumer or sensory panel should evaluate the odor profile of the samples for any significant changes from the initial scent.
- Chemical Analysis: Use GC-MS to quantify the concentration of **tiglic acid** and other key fragrance components to monitor for degradation.

Signaling Pathway for Stability Testing

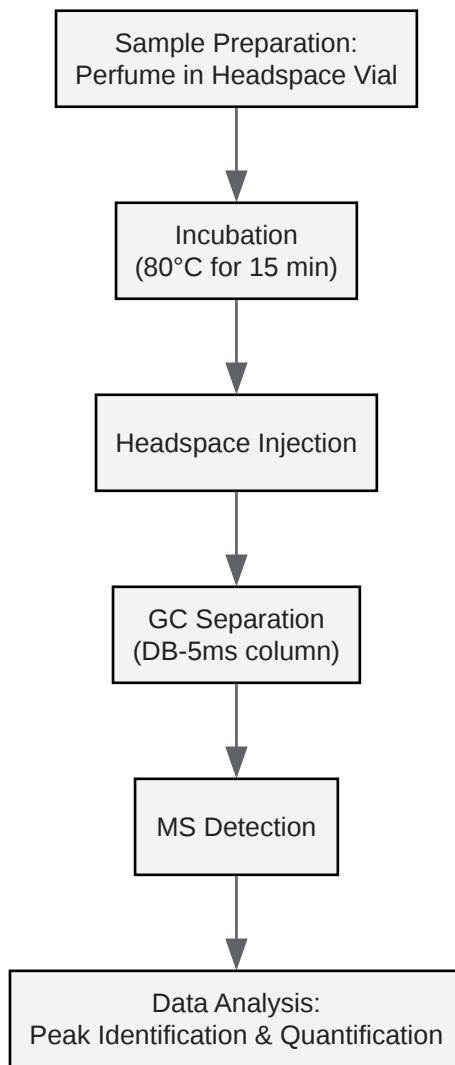
[Click to download full resolution via product page](#)

Caption: Pathway for accelerated stability testing of a perfume.

Protocol 4: Instrumental Analysis of Tiglic Acid in Perfume Headspace by GC-MS

This protocol details the use of headspace gas chromatography-mass spectrometry (GC-MS) to analyze the volatility and release of **tiglic acid** from a perfume matrix.

Materials:


- Perfume containing a known concentration of **tiglic acid**.
- Headspace vials with septa and caps.
- GC-MS system equipped with a headspace autosampler.
- DB-5ms capillary column (or equivalent).

Procedure:

- Sample Preparation: Accurately weigh a small amount of the perfume (e.g., 1g) into a headspace vial and seal it.
- Headspace Parameters:
 - Incubation Temperature: 80°C
 - Incubation Time: 15 minutes
 - Injection Volume: 1 mL of the headspace gas
- GC-MS Parameters:
 - Inlet Temperature: 250°C
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Oven Program: Initial temperature of 50°C (hold for 2 minutes), ramp at 5°C/min to 250°C (hold for 5 minutes).
 - MS Transfer Line Temperature: 280°C
 - Ion Source Temperature: 230°C
 - Mass Range: m/z 35-350

- Data Analysis: Identify the peak corresponding to **tiglic acid** based on its retention time and mass spectrum. Quantify the peak area to determine its relative concentration in the headspace.

Experimental Workflow for GC-MS Headspace Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for GC-MS headspace analysis of **tiglic acid**.

Conclusion

Tiglic acid is a versatile and impactful raw material in perfumery, lending a distinctive warm and spicy leather character to fragrance compositions. Its stability and blending capabilities

make it a valuable tool for perfumers. The protocols provided herein offer a framework for the systematic study of **tiglic acid** in perfume formulations, enabling researchers to quantify its sensory contribution, stability, and release characteristics. Further research to determine the odor thresholds of **tiglic acid** and its various esters would be highly beneficial for more precise formulation and odor impact prediction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tiglic acid, 13201-46-2 [perflavory.com]
- 2. tiglic acid, 13201-46-2 [thegoodsentscompany.com]
- 3. glooshi.com [glooshi.com]
- 4. (E)-tiglic acid, 80-59-1 [thegoodsentscompany.com]
- 5. Tiglic acid | C5H8O2 | CID 125468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (E)-ethyl tiglate, 5837-78-5 [thegoodsentscompany.com]
- 7. (E)-citronellyl tiglate, 24717-85-9 [thegoodsentscompany.com]
- 8. scent.vn [scent.vn]
- 9. (E)-methyl tiglate, 6622-76-0 [thegoodsentscompany.com]
- 10. sense-lab.co.uk [sense-lab.co.uk]
- To cite this document: BenchChem. [Application Notes and Protocols: Tiglic Acid in Perfume Formulation Studies]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b131503#application-of-tiglic-acid-in-perfume-formulation-studies>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com